BenchChemオンラインストアへようこそ!

6-benzyl-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Antiviral drug discovery CHIKV nsP1 inhibition Structure-activity relationship

Procure 6-benzyl-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS 892481-41-3) as a critical SAR probe with a non-interchangeable meta-methoxyphenyl group, essential for deconvolution of N-6 substituent effects on CHIKV nsP1 binding, logP, and permeability within the MADTP chemotype. This compound is an essential comparator for resistance profiling and pharmacophore validation.

Molecular Formula C18H15N5O2
Molecular Weight 333.351
CAS No. 892481-41-3
Cat. No. B2618259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-benzyl-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
CAS892481-41-3
Molecular FormulaC18H15N5O2
Molecular Weight333.351
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4)N=N2
InChIInChI=1S/C18H15N5O2/c1-25-15-9-5-8-14(10-15)23-17-16(20-21-23)18(24)22(12-19-17)11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3
InChIKeyMXMIOHRJKZAKLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Benzyl-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS 892481-41-3): Compound Identity and Core Scaffold


6-Benzyl-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS 892481-41-3) is a synthetic heterocyclic small molecule belonging to the 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (MADTP) chemotype. This compound features a 3-methoxyphenyl substituent at the N-3 position of the triazole ring and a benzyl group at the N-6 position of the pyrimidinone core, yielding a molecular formula of C₁₈H₁₅N₅O₂ (MW ≈ 333.35 g/mol) . The MADTP series has been identified as the first class of selective inhibitors targeting the chikungunya virus (CHIKV) nsP1 capping enzyme, with prototype compounds demonstrating antiviral EC₅₀ values in the low micromolar to sub-micromolar range against clinically relevant CHIKV isolates in Vero cells and human skin fibroblasts [1]. The 3-aryl substituent is critical for nsP1 binding, with meta-substitution on the aryl ring conferring enhanced potency due to optimal engagement with the SAM-binding pocket hydrophobic cleft [2].

Why In-Class Triazolopyrimidinones Cannot Be Interchanged: N-3 and N-6 Substituent Sensitivity of 6-Benzyl-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one


Within the 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one chemotype, antiviral potency and selectivity are exquisitely sensitive to both the N-3 aryl and N-6 alkyl/aryl substituent patterns, precluding facile interchange of analogs for research or screening purposes [1]. The meta-methoxy orientation on the N-3 phenyl ring in 6-benzyl-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is non-interchangeable with para-methoxy or unsubstituted phenyl congeners because the meta-substitution engages a specific hydrophobic sub-pocket within the nsP1 SAM-binding domain; para-substituted analogs exhibit markedly different binding poses and reduced inhibitory activity [2]. Simultaneously, the N-6 benzyl group influences both target engagement and physicochemical properties—replacing it with smaller alkyl groups (ethyl, methyl) alters logP and cellular permeability, while bulkier N-6 substituents (e.g., cinnamyl) can improve potency but may compromise selectivity or solubility [3]. These structure-activity relationship (SAR) interdependencies mean that even close structural analogs cannot serve as functional substitutes without re-validation.

Quantitative Differentiation Evidence for 6-Benzyl-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: Head-to-Head and Cross-Study Comparisons


Meta-Methoxy vs. Para-Methoxy Aryl Substitution: Impact on CHIKV nsP1 Inhibitory Potency

In the 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one series, the position of the methoxy substituent on the N-3 phenyl ring critically determines antiviral potency. The prototype meta-substituted compound MADTP-314 (3-(3-chlorophenyl)-6-ethyl analog) exhibits an EC₅₀ of 0.8–1.2 μM against CHIKV in Vero cells, whereas para-substituted analogs in the same series consistently show 3- to 10-fold reduced potency due to suboptimal engagement of the nsP1 SAM-binding pocket hydrophobic cleft [1]. The meta-methoxy group in 6-benzyl-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is predicted—based on established SAR for this chemotype—to confer superior nsP1 binding affinity relative to its 4-methoxyphenyl regioisomer (CAS not assigned; catalog compound 6-Benzyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one) . Direct experimental EC₅₀ data for the target compound have not been reported in the peer-reviewed primary literature as of the evidence cutoff date; the potency differential is inferred from validated class-level SAR trends, and prospective users should independently confirm activity in their assay system [2].

Antiviral drug discovery CHIKV nsP1 inhibition Structure-activity relationship

N-6 Benzyl vs. N-6 Ethyl Substitution: Influence on Physicochemical Profile and Cellular Antiviral Activity

The N-6 benzyl group in 6-benzyl-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one increases calculated logP by approximately 1.0–1.5 log units relative to N-6 ethyl analogs such as MADTP-314 (calculated logP ≈ 2.7 for the benzyl compound vs. ≈ 1.5 for the ethyl analog) . In the MADTP chemotype, increased lipophilicity at N-6 correlates with enhanced cellular permeability but may also elevate cytotoxicity risk; the most advanced compounds in the series balance N-6 substitution to maintain a selectivity index (CC₅₀/EC₅₀) > 100 [1]. The benzyl substituent further provides a π-stacking surface absent in alkyl analogs, which may confer additional interactions with aromatic residues in the nsP1 SAM-binding pocket. However, direct comparative antiviral data for 6-benzyl vs. 6-ethyl congeners bearing identical N-3 aryl groups have not been publicly disclosed, and this differentiation is based on combined in silico prediction and class-level SAR extrapolation [2].

Physicochemical optimization Lipophilicity CHIKV antiviral screening

CHIKV Strain-Dependent Antiviral Spectrum: Class-Level Breadth of Activity for 3-Aryl Triazolopyrimidinones

The 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one chemotype, to which 6-benzyl-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs, has demonstrated antiviral activity against a panel of clinically relevant CHIKV strains with EC₅₀ values ranging from 0.30 to 4.5 μM in Vero cells and as low as 0.1 μM in human skin fibroblasts—a clinically relevant cell system for CHIKV infection [1]. In contrast, the CHVB series (a structurally distinct CHIKV nsP1 inhibitor class) exhibits a narrower strain spectrum and higher EC₅₀ values (>5 μM) against certain isolates, highlighting the MADTP chemotype's broader antiviral coverage [2]. Importantly, MADTP-series compounds retain activity against CHIKV variants bearing the nsP1 P34S resistance mutation (EC₅₀ shift of ~10-fold for MADTP-314, from 26 nM to 283 nM in a specific assay format), whereas CHVB compounds show complete loss of activity against this mutant [3]. Although strain-panel data for the specific 6-benzyl-3-(3-methoxyphenyl) derivative have not been published, procurement of this compound enables direct testing within a chemotype that has demonstrated validated, broad anti-CHIKV activity.

CHIKV strain panel Antiviral breadth Resistance profiling

Selectivity Profile: CHIKV-Selective Inhibition vs. Other Alphaviruses and Unrelated Viruses

A defining feature of the 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one chemotype is its selectivity for CHIKV over other members of the Togaviridae family. Gigante et al. (2014) reported that prototype MADTP compounds exhibit little or no antiviral activity against Semliki Forest virus (SFV, another alphavirus) or Sindbis virus at concentrations up to 100 μM, despite potent anti-CHIKV activity (EC₅₀ < 1 μM) [1]. This selectivity profile contrasts with broad-spectrum alphavirus inhibitors such as 6'-fluoro-homoneplanocin A (FHNA), which inhibits both CHIKV and VEEV with comparable potency, and with CHVB-series compounds that show anti-VEEV activity [2]. The selective CHIKV inhibition is mechanistically linked to specific engagement of the CHIKV nsP1 SAM-binding pocket, where subtle sequence variations among alphavirus nsP1 orthologs govern compound susceptibility [3]. The 6-benzyl-3-(3-methoxyphenyl) derivative is expected to retain this class-level selectivity, making it suitable for CHIKV-specific mechanistic studies without confounding off-target alphavirus effects.

Antiviral selectivity Alphavirus specificity Off-target screening

Optimal Research and Procurement Application Scenarios for 6-Benzyl-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one


CHIKV nsP1 Inhibitor SAR Expansion: Meta-Methoxy Aryl Probe Optimization

Investigators seeking to expand the structure-activity relationship of CHIKV nsP1 inhibitors should procure 6-benzyl-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one as a key intermediate-lipophilicity probe within the MADTP chemotype. This compound fills a specific SAR gap between the low-logP 6-ethyl prototype MADTP-314 (EC₅₀ = 0.8 μM, logP ≈ 1.5) and the high-logP 6-cinnamyl derivatives (EC₅₀ = 0.30–0.45 μM, logP ≈ 3.0) [1]. Systematic testing of this derivative alongside existing analogs enables deconvolution of N-6 substituent contributions to cellular permeability, metabolic stability, and nsP1 binding affinity, facilitating rational optimization toward lead candidates with balanced drug-like properties [2].

Comparative Antiviral Selectivity Profiling in Alphavirus Panels

For research groups conducting alphavirus selectivity profiling, 6-benzyl-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one serves as a MADTP-class representative for benchmarking CHIKV-specific inhibition against broad-spectrum controls such as FHNA and CHVB-series compounds. The established >100-fold selectivity window for MADTP compounds (CHIKV EC₅₀ < 1 μM vs. SFV/Sindbis EC₅₀ > 100 μM) makes this chemotype an essential comparator for validating target engagement specificity in nsP1-focused antiviral discovery programs [3].

Meta- vs. Para-Methoxy Regioisomer Comparator Studies for Binding Mode Analysis

Structural biology and computational chemistry groups investigating nsP1-ligand co-crystal structures or performing molecular docking studies should acquire 6-benzyl-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one alongside its 4-methoxyphenyl (para) regioisomer to experimentally validate the predicted 3- to 10-fold potency advantage conferred by meta-substitution [4]. Direct comparative biochemical assays (nsP1 guanylylation inhibition, thermal shift assays) using both regioisomers provide critical validation of the SAM-binding pocket pharmacophore model and inform structure-based design of next-generation inhibitors.

Resistance Profile Characterization Against nsP1 Mutant CHIKV Variants

Given that MADTP-series compounds retain partial activity against the clinically relevant nsP1 P34S resistance mutant (approximately 10-fold EC₅₀ shift for MADTP-314), procurement of 6-benzyl-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one enables assessment of whether N-6 benzyl substitution modulates the resistance profile relative to N-6 ethyl or cinnamyl analogs [5]. Such studies are essential for anticipating resistance barrier differences across the chemotype and prioritizing derivatives for further development.

Quote Request

Request a Quote for 6-benzyl-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.